

ONO-1603: A Prolyl Endopeptidase Inhibitor Promoting Neurite Outgrowth

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Compound of Interest

Compound Name: ONO 1603

Cat. No.: B15582894

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of ONO-1603, a prolyl endopeptidase inhibitor, in the promotion of neurite outgrowth. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and neuroscience. This document summarizes the current understanding of ONO-1603's mechanism of action, its effects on neuronal cells, and the signaling pathways it modulates.

Core Findings on ONO-1603 and Neurite Outgrowth

ONO-1603 has been identified as a compound that actively promotes neuronal survival and neurite extension. Studies have primarily focused on its effects on cultured rat cerebellar granule neurons. A key finding is that ONO-1603, at a concentration of 0.03 μM , markedly promotes both neuronal survival and the outgrowth of neurites. This effect is associated with an increase in the expression of m3-muscarinic acetylcholine receptor (mAChR) mRNA and the stimulation of phosphoinositide turnover, a downstream signaling event of mAChR activation.

Furthermore, ONO-1603 has demonstrated neuroprotective properties, which may be linked to its ability to suppress the overexpression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). In comparative studies, ONO-1603 was found to be significantly more potent and less neurotoxic than tetrahydroaminoacridine (THA), another compound investigated for similar therapeutic purposes.

Quantitative Data Summary

While detailed quantitative data from dose-response studies on neurite outgrowth are not extensively available in the public domain, the existing literature provides a key effective concentration for ONO-1603's activity.

Compound	Cell Type	Concentration	Observed Effects on Neurite Outgrowth	Source
ONO-1603	Rat Cerebellar Granule Neurons	0.03 μ M	Marked promotion of neurite outgrowth	

Compound	Parameter	Comparison	Source
ONO-1603 vs. THA	Potency (Neuroprotection)	ONO-1603 is approximately 300 times more potent.	
ONO-1603 vs. THA	Neurotoxicity	ONO-1603 is non-toxic at concentrations up to 100 μ M, whereas THA shows toxicity at ≥ 30 μ M.	

Experimental Protocols

A detailed, step-by-step experimental protocol for testing the effects of ONO-1603 on neurite outgrowth is not explicitly provided in the available literature. However, based on standard methodologies for neurite outgrowth assays using primary neurons, a general protocol can be outlined.

General Protocol for Neurite Outgrowth Assay with Cerebellar Granule Neurons

- Cell Culture:
 - Primary cerebellar granule neurons are isolated from neonatal rat pups.
 - Cells are plated on culture dishes pre-coated with an adhesive substrate like poly-L-lysine.
 - Neurons are cultured in a suitable medium, such as Basal Medium Eagle (BME) supplemented with serum, potassium chloride, and antibiotics.
- Compound Treatment:
 - ONO-1603 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
 - The stock solution is further diluted in the culture medium to achieve the desired final concentrations.
 - The culture medium is replaced with the medium containing ONO-1603 at various concentrations. Control cultures receive medium with the vehicle alone.
- Incubation:
 - The treated and control cultures are incubated for a specific period (e.g., 24-72 hours) to allow for neurite outgrowth.
- Immunostaining:
 - After incubation, the cells are fixed with a solution like 4% paraformaldehyde.
 - The fixed cells are permeabilized and stained with antibodies against neuronal markers to visualize neurites. Common markers include β III-tubulin (Tuj1) or microtubule-associated protein 2 (MAP2).
 - A fluorescent secondary antibody is used to label the primary antibody. Cell nuclei can be counterstained with DAPI.
- Image Acquisition and Analysis:
 - Images of the stained neurons are captured using a fluorescence microscope.

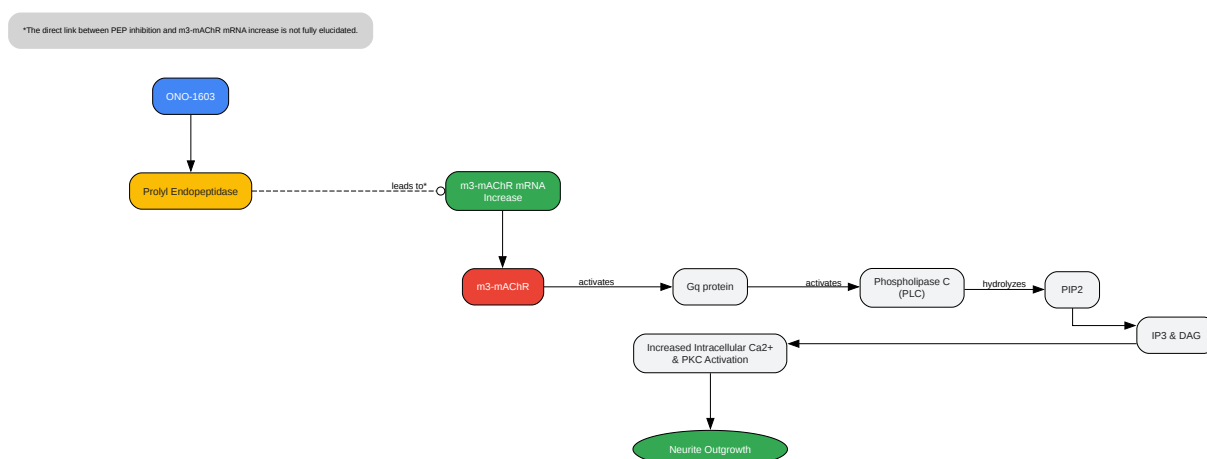
- Automated image analysis software is used to quantify various parameters of neurite outgrowth, such as:
 - Total neurite length per neuron
 - Number of primary neurites per neuron
 - Number of branch points per neuron
 - The percentage of cells bearing neurites

Signaling Pathways and Visualizations

The precise signaling cascade initiated by ONO-1603's inhibition of prolyl endopeptidase leading to neurite outgrowth is an area of ongoing research. However, based on the current findings, two potential pathways can be proposed.

Proposed Signaling Pathway for ONO-1603-Induced Neurite Outgrowth

The primary proposed mechanism involves the upregulation of the m3-muscarinic acetylcholine receptor.

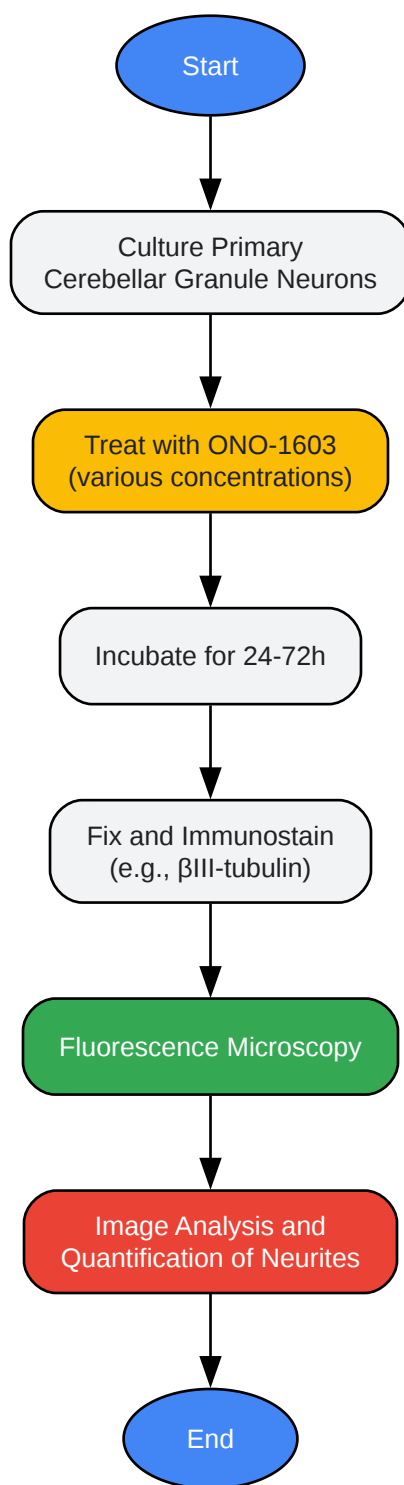


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Caption: Proposed signaling pathway of ONO-1603 in promoting neurite outgrowth.

Experimental Workflow for Investigating ONO-1603

The following diagram illustrates a typical experimental workflow for studying the effects of ONO-1603.



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